molecular formula C9H19NOS B13620682 5-Morpholinopentane-1-thiol

5-Morpholinopentane-1-thiol

Cat. No.: B13620682
M. Wt: 189.32 g/mol
InChI Key: MUZKLTAIDNNPOB-UHFFFAOYSA-N
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Description

5-Morpholinopentane-1-thiol is a chemical compound that features a morpholine ring attached to a pentane chain with a thiol group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

5-Morpholinopentane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but without the pentane chain and thiol group.

    Pentane-1-thiol: Contains the thiol group but lacks the morpholine ring.

    5-Morpholinopentane: Similar structure but without the thiol group.

Uniqueness

5-Morpholinopentane-1-thiol is unique due to the combination of the morpholine ring and the thiol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

5-morpholin-4-ylpentane-1-thiol

InChI

InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2

InChI Key

MUZKLTAIDNNPOB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCS

Origin of Product

United States

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